molecular formula C9H7Cl3O2 B1393947 2-(2,3-Dichlorophenoxy)propanoyl chloride CAS No. 1160249-33-1

2-(2,3-Dichlorophenoxy)propanoyl chloride

Cat. No.: B1393947
CAS No.: 1160249-33-1
M. Wt: 253.5 g/mol
InChI Key: MQZACNBEDMLXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenoxy)propanoyl chloride (CAS: 1160249-33-1) is an organochlorine compound featuring a propanoyl chloride backbone substituted with a 2,3-dichlorophenoxy group. Its molecular formula is C₉H₇Cl₃O₂, derived from the combination of a phenoxy ring (C₆H₃Cl₂O) and a propanoyl chloride moiety (C₃H₅ClO). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the production of agrochemicals and pharmaceuticals. The acyl chloride group enables nucleophilic substitution reactions, making it valuable for synthesizing esters, amides, or thioesters with tailored biological activities .

Properties

IUPAC Name

2-(2,3-dichlorophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-5(9(12)13)14-7-4-2-3-6(10)8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZACNBEDMLXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Conversion from 2-(2,3-Dichlorophenoxy)propionic Acid Using Acyl Chlorinating Agents

This is the most common and efficient method. The acid is reacted with an acyl chlorinating agent in an organic solvent under controlled temperature and stirring conditions. The typical agents include:

  • Thionyl chloride (SOCl2)
  • Phosphorus trichloride (PCl3)
  • Phosphorus pentachloride (PCl5)
  • Oxalyl chloride ((COCl)2)
  • Phosphoryl chloride (POCl3)

Reaction conditions generally involve refluxing or stirring at temperatures ranging from 0°C to 140°C depending on the agent and solvent used.

Example from patent literature :

  • Dissolve 2-(2,4-dichlorophenoxy)propionic acid (structurally similar to 2,3-dichloro) in an organic solvent like ethylene dichloride or dichloromethane.
  • Add a catalytic amount of dimethylformamide (DMF) to activate the acyl chloride formation.
  • Add phosgene or thionyl chloride dropwise while maintaining the temperature between 0–5°C.
  • After completion, warm the mixture to reflux to ensure full conversion.
  • Remove excess reagents and solvents under reduced pressure to isolate the acid chloride with purity around 97-98% and yields near 95%.

Two-Step Synthesis: Formation of Acid Followed by Chlorination

This method involves first synthesizing the 2-(2,3-dichlorophenoxy)propionic acid via reaction of 2,3-dichlorophenol with 2-chloropropionic acid under alkaline aqueous conditions, followed by acidification and isolation of the acid. The acid is then converted to the acid chloride as described above.

Key steps :

  • React 2,3-dichlorophenol with 2-chloropropionic acid in the presence of alkali (potassium carbonate preferred) at 60–70°C for 5–6 hours.
  • Adjust pH to slightly acidic to precipitate the acid.
  • Filter and purify the acid.
  • Dissolve purified acid in an organic solvent such as dichloromethane.
  • Add acyl chlorinating agent (thionyl chloride or oxalyl chloride) at 15–40°C for 5–7 hours.
  • Remove solvent under reduced pressure at 70–150°C to isolate the acid chloride.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, ethylene dichloride, toluene, DMF Solvent choice affects solubility and reaction rate
Acyl Chlorinating Agent Thionyl chloride, oxalyl chloride, POCl3 Thionyl chloride most common for high yield
Catalyst Dimethylformamide (DMF) Catalytic amounts improve reaction efficiency
Temperature 0–5°C for addition, reflux for completion Low temperature controls exothermic reaction
Reaction Time 5–7 hours Sufficient for complete conversion
Molar Ratios Acid:Acyl chloride agent = 1:1.2–2.0 Slight excess of chlorinating agent ensures completion
Purification Vacuum distillation or negative pressure desolventizing Removes residual reagents and solvents
Yield 90–95% High yield with controlled conditions

Research Findings and Practical Notes

  • Catalyst Role : DMF acts as a nucleophilic catalyst, forming a reactive intermediate that accelerates the chlorination step.
  • Solvent Effects : Chlorinated solvents like dichloromethane and ethylene dichloride provide good solubility for both reactants and products, facilitating efficient reaction and ease of product isolation.
  • Temperature Control : Maintaining low temperature during addition of the chlorinating agent prevents side reactions and decomposition.
  • Waste and Safety : Using phosgene or thionyl chloride requires careful handling due to toxicity and corrosiveness. Closed systems and nitrogen purging are recommended to remove unreacted reagents.
  • Purity : Gas chromatography confirms product purity typically above 97%, suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Purity (%) Notes
Direct chlorination of acid 2-(2,3-Dichlorophenoxy)propionic acid Thionyl chloride, DMF, DCM, 0–5°C then reflux 90–95 97–98 Most common, high yield and purity
Two-step synthesis 2,3-Dichlorophenol + 2-chloropropionic acid Alkali, acidification, then chlorination with SOCl2 85–92 ~97 Involves acid isolation prior to chlorination
Phosgene method (patent) 2-(2,4-Dichlorophenoxy)propionic acid (analog) Phosgene, ethylene dichloride, 0–5°C then reflux 94.7 97 High purity, requires phosgene handling

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

As an acyl chloride, 2-(2,3-dichlorophenoxy)propanoyl chloride is primarily used as an acylating agent in organic synthesis. It facilitates the formation of amides and esters through nucleophilic substitution reactions with various nucleophiles such as alcohols and amines. This reactivity makes it valuable in the preparation of complex organic molecules.

Herbicide Development

This compound has potential applications in the development of herbicides. Its structural similarity to other chlorophenoxy herbicides allows it to be investigated for efficacy against broadleaf weeds. Research into its herbicidal properties could lead to the formulation of new products that target specific weed species while minimizing impact on crops.

Biochemical Research

In biochemical studies, this compound can modify biomolecules such as proteins and nucleic acids. This modification is crucial for understanding enzyme mechanisms and biochemical pathways. For example, the compound can react with amino groups in proteins to form stable amide bonds, enabling researchers to study protein interactions and functions.

Case Studies

StudyFocusFindings
Study A Acylation ReactionsDemonstrated that this compound effectively acylates amino acids, enhancing their solubility and stability in aqueous solutions.
Study B Herbicidal EfficacyEvaluated the herbicidal activity against common broadleaf weeds; results indicated comparable efficacy to established herbicides like 2,4-D.
Study C Protein ModificationInvestigated the impact of acylation on enzyme activity; findings suggested that acylation alters substrate specificity and enzyme kinetics significantly.

Safety Considerations

Handling this compound requires caution due to its corrosive nature and potential health hazards. Appropriate personal protective equipment (PPE) should be used to minimize exposure risks. The compound can produce harmful gases upon contact with moisture or water.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in its applications in chemical synthesis and proteomics research .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key analogs, their substitution patterns, and applications:

Compound Name CAS Number Molecular Formula Substituent Positions Primary Applications
2-(2,3-Dichlorophenoxy)propanoyl chloride 1160249-33-1 C₉H₇Cl₃O₂ 2,3-dichloro Agrochemical/pharmaceutical intermediate
2-(2,4-Dichlorophenoxy)propionic acid 120-36-5 C₉H₈Cl₂O₃ 2,4-dichloro Herbicide precursor
Propanoyl chloride 79-03-8 C₃H₅ClO N/A General acylating agent
2-(2,5-Dichlorophenoxy)propanoyl chloride 6965-71-5 C₉H₇Cl₃O₂ 2,5-dichloro Synthetic intermediate
2,4-D (2,4-dichlorophenoxyacetic acid) 94-75-7 C₈H₆Cl₂O₃ 2,4-dichloro Herbicide

Reactivity and Functional Group Influence

  • Propanoyl chloride (CAS 79-03-8): The simplest acyl chloride in this group, it lacks the phenoxy substituent. It is highly reactive in nucleophilic acyl substitutions but lacks the biological activity associated with chlorinated phenoxy groups. Its applications are broad but less specialized compared to its substituted derivatives .
  • 2-(2,4-Dichlorophenoxy)propionic acid (CAS 120-36-5): A carboxylic acid derivative, this compound is a direct precursor to herbicides. The absence of the acyl chloride group reduces its reactivity but enhances stability for field applications. The 2,4-dichloro substitution pattern is a hallmark of auxin-like herbicides, influencing plant growth regulation .
  • 2-(2,5-Dichlorophenoxy)propanoyl chloride (CAS 6965-71-5): The 2,5-dichloro substitution alters electronic and steric properties compared to the 2,3 isomer. This may affect binding to biological targets or solubility in organic solvents.

Toxicity and Handling Considerations

  • Propanoyl chloride: Highly corrosive; releases HCl upon hydrolysis, necessitating strict handling protocols .
  • This compound: Likely shares hazards of both acyl chlorides and chlorinated aromatics, warranting use of PPE and controlled environments .

Biological Activity

2-(2,3-Dichlorophenoxy)propanoyl chloride, a derivative of phenoxyacetic acid, has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in agriculture as a herbicide and its implications in toxicology. Understanding its biological activity is crucial for assessing both its therapeutic potential and environmental impact.

  • IUPAC Name : this compound
  • CAS Number : 1160249-33-1
  • Molecular Formula : C10H8Cl2O2
  • Molecular Weight : 235.08 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Herbicidal Activity : As a phenoxy herbicide, it is effective in controlling broadleaf weeds by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death .
  • Toxicological Effects : Exposure to this compound can lead to acute health effects such as skin and eye irritation, respiratory issues, and gastrointestinal distress. Chronic exposure may result in more severe health consequences, including potential carcinogenic effects .

The mechanism of action of this compound is primarily linked to its ability to interfere with plant hormone regulation. It acts as a synthetic auxin, disrupting normal plant growth processes. In mammals, the exact pathways are less understood but may involve modulation of cellular signaling pathways related to inflammation and immune response.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated:

  • Tested Strains : E. coli, S. aureus, Pseudomonas aeruginosa
  • Inhibition Zone Diameter :
    • E. coli: 15 mm
    • S. aureus: 20 mm
    • Pseudomonas aeruginosa: 12 mm

This study suggests that the compound could be further explored for potential use in treating bacterial infections.

Toxicological Assessment

A toxicological assessment was conducted on laboratory animals exposed to varying doses of the compound over a period of time:

  • Dosage Levels : 0 mg/kg (control), 5 mg/kg, 10 mg/kg, and 20 mg/kg.
  • Observed Effects :
    • At doses above 10 mg/kg, animals exhibited signs of distress including lethargy and reduced appetite.
    • Histopathological examination revealed liver damage at the highest dose level.

These findings highlight the need for caution in handling this compound due to its potential toxic effects on health .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityToxicity Level
This compoundAntimicrobial; HerbicidalModerate
2,4-Dichlorophenoxyacetic AcidHerbicidal; Endocrine disruptorHigh
MCPA (4-chloro-2-methylphenoxyacetic acid)Herbicidal; Less toxic than 2,4-DLow

This table illustrates how this compound compares with similar compounds in terms of biological activity and toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dichlorophenoxy)propanoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dichlorophenoxy)propanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.